molecular formula C10H14BrNO B11727968 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide

Cat. No.: B11727968
M. Wt: 244.13 g/mol
InChI Key: QTEFVHYKMIGAEV-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide is a chemical compound with the molecular formula C10H14NO•HBr It is a derivative of indane, a bicyclic hydrocarbon, and contains an amine group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 4-methoxy-2,3-dihydro-1H-indene.

    Amination: The indene derivative undergoes amination using ammonia or an amine source under suitable conditions to introduce the amine group.

    Hydrobromide Formation: The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2,3-dihydro-1H-inden-2-amine: A similar compound with a different position of the amine group.

    5-Methoxy-2,3-dihydro-1H-indene: Lacks the amine group but has a similar structure.

    2,3-Dihydro-1H-indene: The parent hydrocarbon without the methoxy or amine groups.

Uniqueness

4-Methoxy-2,3-dihydro-1H-inden-5-amine hydrobromide is unique due to the specific positioning of the methoxy and amine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various fields.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-5-amine;hydrobromide

InChI

InChI=1S/C10H13NO.BrH/c1-12-10-8-4-2-3-7(8)5-6-9(10)11;/h5-6H,2-4,11H2,1H3;1H

InChI Key

QTEFVHYKMIGAEV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1CCC2)N.Br

Origin of Product

United States

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